molecular formula C9H11F7 B13396151 1,1,1,2,2,3,3-Heptafluoronon-4-ene

1,1,1,2,2,3,3-Heptafluoronon-4-ene

Cat. No.: B13396151
M. Wt: 252.17 g/mol
InChI Key: DZBBLQUHQSLWOV-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoronon-4-ene is a fluorinated organic compound with the molecular formula C9H11F7. It is characterized by the presence of seven fluorine atoms attached to a nonene backbone. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3-Heptafluoronon-4-ene typically involves the fluorination of nonene derivatives. One common method is the gas-phase fluorination using a fluorination catalyst. The reaction conditions often include elevated temperatures and controlled pressure to ensure the selective addition of fluorine atoms to the nonene backbone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle the highly reactive fluorine gas. The reaction is carefully monitored to maintain the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoronon-4-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted nonenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoronon-4-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoronon-4-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological molecules, potentially altering their function. The pathways involved include the modulation of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2,3,3-Heptafluoronon-4-ene stands out due to its specific fluorination pattern and the presence of a nonene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications where other fluorinated compounds may not be suitable .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoronon-4-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBBLQUHQSLWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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